molecular formula C12H13ClO3 B3023950 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid CAS No. 951892-71-0

5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid

Cat. No. B3023950
CAS RN: 951892-71-0
M. Wt: 240.68 g/mol
InChI Key: UZCPLPWXJUCLGS-UHFFFAOYSA-N
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Description

The compound of interest, 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid, is a derivative of 5-chlorovaleric acid and is related to various compounds that have been synthesized and studied for their potential applications in pharmaceuticals and other chemical industries. The related compounds have been shown to possess various properties, such as antioxidant activity and the ability to interact with DNA, which could be indicative of the potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of alkylating agents and the formation of intermediates that are crucial for the development of the final product. For instance, 5-Chlorovaleroyl chloride (5-CVC) is used in the synthesis of pharmaceutical intermediates, and its impurities can significantly affect the quality of the final product . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents to the benzene ring, which could be analogous to modifications made to the 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid structure .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum-chemical calculations. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated using these methods, which could be similar to the methods used to determine the structure of 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid .

Chemical Reactions Analysis

The chemical reactions involving related compounds include alkylation, nitration, and conversion into acid chlorides and substituted amides. These reactions are indicative of the reactive nature of these compounds and their potential to undergo further chemical transformations, which could also apply to 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR and NMR. These techniques confirm the formation of the compounds and provide insight into their purity and conformation. The biological activities, such as antioxidant and antitumor activities, have also been evaluated, suggesting that 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid may possess similar properties .

Scientific Research Applications

Impurity Analysis in Chemical Synthesis

A study focused on the development and validation of a gas chromatography method with a flame ionization detector (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride, a compound related to the synthesis of pharmaceutical intermediates and specialty chemicals. This method is critical for monitoring the impurity profile and ensuring the quality of the final product, indicating the importance of precise analytical methods in chemical manufacturing and research (Tang et al., 2010).

Interorgan Signaling and Metabolic Regulation

Research into brown and beige adipose tissue has revealed these tissues as significant endocrine organs influencing systemic metabolism. Metabolomics studies have identified small molecule metabokines that play roles in inducing brown adipocyte-specific phenotypes and enhancing mitochondrial oxidative energy metabolism. This research suggests potential therapeutic targets for obesity and diabetes, highlighting the metabolic impact of specific chemical compounds (Whitehead et al., 2021).

Pro-inflammatory Mediator Antagonists

A study on the structure-activity relationship of β-oxidation resistant indole-based antagonists of 5-oxo-ETE, a pro-inflammatory mediator, indicates the potential for developing new anti-inflammatory drugs. This research demonstrates the importance of chemical modifications to enhance the activity and resistance to metabolic degradation of therapeutic compounds (Ye et al., 2017).

Synthesis of Key Intermediates for Pesticides

Another study describes an improved method for synthesizing a key intermediate of the pesticide Indoxacarb, showcasing the relevance of specific chemical synthesis techniques in developing more efficient and cost-effective production methods for agrochemicals (Jing, 2012).

Safety and Hazards

“3-Chloro-4-methylphenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPLPWXJUCLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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